molecular formula C12H15NO4 B13145121 Ac-Phg(4-OH)-OEt

Ac-Phg(4-OH)-OEt

Cat. No.: B13145121
M. Wt: 237.25 g/mol
InChI Key: SXTAOIFRRTYQDL-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ac-Phg(4-OH)-OEt (Acetyl-4-hydroxy-phenylglycine ethyl ester) is a modified amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its molecular formula is C₁₂H₁₅NO₄ (molecular weight: 237.0 g/mol), featuring three critical functional groups:

  • Acetyl (Ac) group: Protects the α-amino group, enhancing stability during synthetic procedures.
  • 4-Hydroxyphenylglycine (Phg(4-OH)) backbone: Provides a phenolic hydroxyl group for hydrogen bonding or post-synthetic modifications.
  • Ethyl ester (OEt): Stabilizes the carboxyl group, improving solubility in organic solvents .

Produced by GL Biochem (Shanghai) Ltd, this compound serves as a versatile building block in solid-phase peptide synthesis (SPPS) and combinatorial chemistry, enabling the incorporation of hydroxylated aromatic side chains into peptide sequences .

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl (2S)-2-acetamido-2-(4-hydroxyphenyl)acetate

InChI

InChI=1S/C12H15NO4/c1-3-17-12(16)11(13-8(2)14)9-4-6-10(15)7-5-9/h4-7,11,15H,3H2,1-2H3,(H,13,14)/t11-/m0/s1

InChI Key

SXTAOIFRRTYQDL-NSHDSACASA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=C(C=C1)O)NC(=O)C

Canonical SMILES

CCOC(=O)C(C1=CC=C(C=C1)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-4-hydroxyphenylglycine ethyl ester typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group on the phenyl ring is protected using a suitable protecting group to prevent unwanted reactions during subsequent steps.

    Formation of the Glycine Derivative: The protected phenylglycine derivative is synthesized through a series of reactions, including amination and acylation.

    Esterification: The carboxylic acid group of the glycine derivative is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Deprotection: The protecting group on the hydroxyl group is removed to yield the final product, N-Acetyl-4-hydroxyphenylglycine ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-4-hydroxyphenylglycine ethyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to form an alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

N-Acetyl-4-hydroxyphenylglycine ethyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as a drug candidate.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Acetyl-4-hydroxyphenylglycine ethyl ester involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the acetyl and ethyl ester groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Ac-Phg(4-OH)-OEt belongs to a family of phenylglycine derivatives with variations in protecting groups, ester substituents, and aromatic ring modifications. Below is a detailed comparison with key analogues:

Table 1: Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Substituents Protecting Groups Ester Group Key Differences
This compound C₁₂H₁₅NO₄ 237.0 4-hydroxyphenyl Acetyl (Ac) Ethyl (OEt) Reference compound; balanced solubility and stability
H-Phg(4-OH)-OEt C₁₀H₁₃NO₃ 195.0 4-hydroxyphenyl None Ethyl (OEt) Lacks acetyl group; lower stability in aminolysis reactions
Ac-Phg(4-OAc)-OH C₁₂H₁₃NO₅ 251.2 4-acetyloxyphenyl Acetyl (Ac) None Hydroxyl group acetylated; higher lipophilicity
Fmoc-D-Phg(4-NO₂)-OH C₂₃H₁₈N₂O₆ 418.4 4-nitrophenyl Fmoc None Nitro group enhances electron-withdrawing effects; impacts enzyme binding
H-D-Phg(4-Cl)-OH·HCl C₈H₈ClNO₂·HCl 222.1 4-chlorophenyl None None Chlorine substituent increases hydrophobicity; alters electronic properties

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity
  • 4-Hydroxyl vs. 4-Acetyloxy (OAc) :
    The hydroxyl group in this compound enables hydrogen bonding, critical for interactions with biological targets. In contrast, the acetylated analogue Ac-Phg(4-OAc)-OH exhibits increased lipophilicity, favoring membrane permeability but reducing polar interactions .

  • Electron-Withdrawing Groups (NO₂, Cl): Derivatives like Fmoc-D-Phg(4-NO₂)-OH and H-D-Phg(4-Cl)-OH·HCl introduce strong electron-withdrawing groups, altering the aromatic ring’s electronic landscape. This modification can enhance reactivity in electrophilic substitutions or reduce metabolic degradation .
Protecting Group Strategies
  • Acetyl (Ac) vs. Fmoc: The acetyl group in this compound provides permanent amino protection, ideal for stepwise SPPS. In contrast, Fmoc-D-Phg(4-NO₂)-OH uses a base-labile Fmoc group, enabling orthogonal deprotection strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.